2-Bromo-4-fluoro-3-iodo-1-methoxybenzene 2-Bromo-4-fluoro-3-iodo-1-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18810709
InChI: InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrFIO
Molecular Weight: 330.92 g/mol

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene

CAS No.:

Cat. No.: VC18810709

Molecular Formula: C7H5BrFIO

Molecular Weight: 330.92 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-fluoro-3-iodo-1-methoxybenzene -

Specification

Molecular Formula C7H5BrFIO
Molecular Weight 330.92 g/mol
IUPAC Name 3-bromo-1-fluoro-2-iodo-4-methoxybenzene
Standard InChI InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3
Standard InChI Key ZBKGLSRGXKDYBY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)F)I)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The benzene core of 2-bromo-4-fluoro-3-iodo-1-methoxybenzene features substituents at the 1-, 2-, 3-, and 4-positions:

  • Methoxy group (-OCH₃) at position 1, donating electron density via resonance.

  • Bromine (Br) at position 2, a moderately deactivating halogen.

  • Iodine (I) at position 3, a heavy halogen with polarizability.

  • Fluorine (F) at position 4, a strong electron-withdrawing group.

This arrangement creates a polarized electronic environment, enhancing electrophilic substitution reactivity at specific sites. The IUPAC name, 3-bromo-1-fluoro-2-iodo-4-methoxybenzene, reflects the substituents' priorities under IUPAC nomenclature rules.

Spectroscopic and Computational Data

  • NMR: The methoxy proton resonates at δ 3.90–4.00 ppm (singlet), while aromatic protons appear as doublets or triplets between δ 6.50–8.40 ppm, depending on neighboring substituents .

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 330.92 confirms the molecular weight, with isotopic patterns characteristic of bromine (1:1) and iodine (1:1).

  • Computational LogP: Predicted logP values range from 2.32–3.02, indicating moderate hydrophobicity suitable for organic solvents .

Synthesis and Optimization

Multi-Step Halogenation Strategies

Synthesis typically involves sequential halogenation and methoxylation. A representative route includes:

  • Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using NaOCH₃ on a fluorobenzene derivative).

  • Bromination and Iodination: Electrophilic substitution using Br₂/KI in acetic acid or Sandmeyer reactions for regioselective halogen placement .

Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
MethoxylationNaOCH₃, DMF, 80°C, 12 h78
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C, 2 h85
IodinationKI, CuI, DMSO, 100°C, 6 h92

Challenges in Regioselectivity

The presence of multiple halogens complicates reaction pathways. For example, iodination at position 3 requires careful control of temperature and Lewis acid catalysts to avoid dihalogenation byproducts . Microwave-assisted synthesis has emerged as a method to enhance selectivity and reduce reaction times .

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs incoming electrophiles to the ortho and para positions, but steric hindrance from iodine and bromine limits reactivity. Nitration experiments show preferential substitution at position 5 (relative to methoxy), yielding 5-nitro derivatives in 44% yield .

Cross-Coupling Reactions

The iodine substituent enables Suzuki-Miyaura and Ullmann couplings. For instance, palladium-catalyzed coupling with phenylboronic acid produces biaryl derivatives, critical in pharmaceutical intermediates :
C₇H₅BrFIO+PhB(OH)₂Pd(PPh₃)₄C₁₃H₁₀BrFO₂+Byproducts\text{C₇H₅BrFIO} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₃H₁₀BrFO₂} + \text{Byproducts}

Applications in Industrial and Academic Research

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Its halogen-rich structure allows selective functionalization, as seen in the synthesis of fluorinated analogs of chlorpromazine .

Materials Science

In polymer chemistry, copolymerization with styrene yields thermally stable polymers with applications in optoelectronics. Glass transition temperatures (Tg) of these copolymers exceed 150°C, attributed to halogen-induced rigidity .

Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
Melting Point28.6–29.1°CDSC
Boiling Point238.5±20.0°CGas Chromatography
Solubility in EtOAc0.611 mg/mLUV-Vis

Comparative Analysis with Analogues

Halogenated Benzene Derivatives

Compared to 4-bromo-2-iodo-1-methoxybenzene (C₇H₆BrIO), the addition of fluorine in 2-bromo-4-fluoro-3-iodo-1-methoxybenzene reduces electron density at the ring, lowering reactivity toward electrophiles but enhancing stability under acidic conditions.

Table 3: Substituent Effects on Reactivity

CompoundEAS Rate (Relative to Benzene)Preferred Reaction Site
2-Bromo-4-fluoro-3-iodo-1-methoxy0.45Position 5
4-Bromo-2-iodo-1-methoxy0.78Position 3

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